3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole
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Overview
Description
3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the tricyclic indole intermediate. This intermediate undergoes further cyclization and functionalization to yield the target compound . Industrial production methods may involve optimizing reaction conditions to improve yield and scalability, such as using continuous flow reactors and advanced catalytic systems .
Chemical Reactions Analysis
3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole undergoes various chemical reactions, including:
Scientific Research Applications
3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole involves its interaction with specific molecular targets and pathways. It may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and apoptosis .
Comparison with Similar Compounds
3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole can be compared with other indole derivatives, such as:
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer properties.
1,5,6,7-tetrahydro-4H-indol-4-one: Used in the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
75671-10-2 |
---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C19H20N2/c1-21-12-11-16-15-9-5-6-10-18(15)20-19(16)17(13-21)14-7-3-2-4-8-14/h2-10,17,20H,11-13H2,1H3 |
InChI Key |
MIBJALISUVUJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C(C1)C3=CC=CC=C3)NC4=CC=CC=C24 |
Origin of Product |
United States |
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